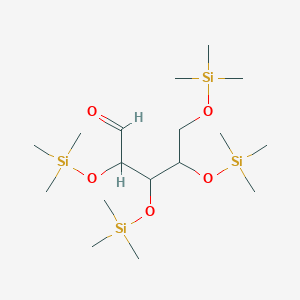
2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal (TTSP) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of pentanal, which is a five-carbon aldehyde. The addition of trimethylsilyloxy (TMSO) groups to the pentanal molecule enhances its stability and solubility, making it an ideal candidate for various research applications.
Wirkmechanismus
2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal works by reacting with the carbonyl group of aldehydes and ketones, forming a stable TMSO group. This reaction helps to protect the carbonyl group from further reactions and enhances its stability. The TMSO group can be easily removed using mild acidic conditions, allowing for the recovery of the original aldehyde or ketone.
Biochemische Und Physiologische Effekte
2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal has been shown to have no significant biochemical or physiological effects. It is a stable compound that does not interact with biological systems, making it an ideal candidate for various research applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal in lab experiments is its stability and solubility. It can be easily synthesized and stored, making it readily available for use in various research applications. Additionally, the TMSO group enhances the stability of aldehydes and ketones, making them more reactive and easier to work with.
However, one of the limitations of using 2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal is its cost. The synthesis of 2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal can be expensive, which may limit its use in certain research applications. Additionally, the TMSO group can be difficult to remove from the aldehyde or ketone, which may require additional steps in the experimental procedure.
Zukünftige Richtungen
There are several future directions for the use of 2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal in scientific research. One potential application is its use in the synthesis of complex organic molecules. 2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal can be used as a protecting group for aldehydes and ketones, allowing for the synthesis of complex molecules with enhanced stability and reactivity.
Another potential application is its use in drug discovery. 2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal can be used to modify the structure of existing drugs, enhancing their stability and solubility. This modification can improve the effectiveness of the drug and reduce its side effects.
Conclusion:
In conclusion, 2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its stability and solubility make it an ideal candidate for various research applications, including organic synthesis and drug discovery. While there are limitations to its use, 2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal has several potential future directions that may lead to new discoveries and advancements in scientific research.
Synthesemethoden
The synthesis of 2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal involves the reaction of pentanal with trimethylsilyl chloride in the presence of a base catalyst. The reaction results in the formation of the TMSO group on the pentanal molecule, producing 2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal. This synthesis method is relatively straightforward and has been widely used in the production of 2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal for various research applications.
Wissenschaftliche Forschungsanwendungen
2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal has been extensively studied in various scientific research fields, including organic chemistry, biochemistry, and pharmacology. One of the most significant applications of 2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal is its use as a reagent in organic synthesis. It is commonly used as a protecting group for aldehydes and ketones, which helps to enhance their stability and reactivity.
Eigenschaften
CAS-Nummer |
18623-22-8 |
|---|---|
Produktname |
2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal |
Molekularformel |
C17H42O5Si4 |
Molekulargewicht |
438.9 g/mol |
IUPAC-Name |
2,3,4,5-tetrakis(trimethylsilyloxy)pentanal |
InChI |
InChI=1S/C17H42O5Si4/c1-23(2,3)19-14-16(21-25(7,8)9)17(22-26(10,11)12)15(13-18)20-24(4,5)6/h13,15-17H,14H2,1-12H3 |
InChI-Schlüssel |
DWTGGLMCGFIELV-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCC(C(C(C=O)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)OCC(C(C(C=O)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



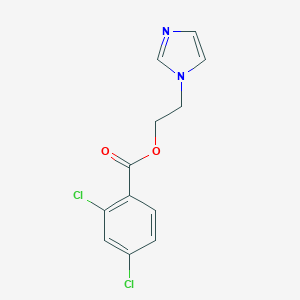
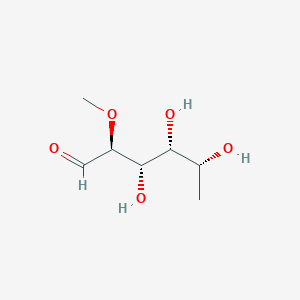
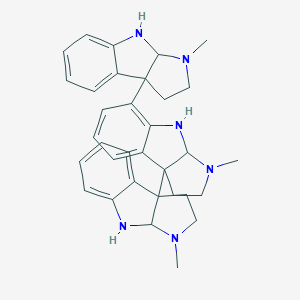
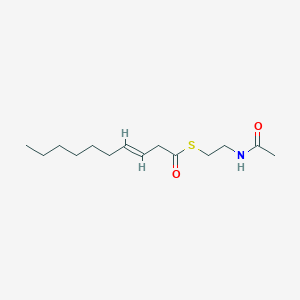
![2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine](/img/structure/B231389.png)
![[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate](/img/structure/B231390.png)




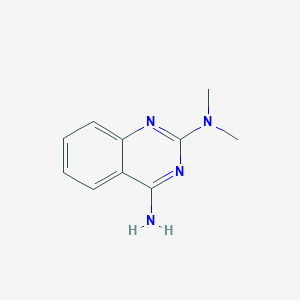


![2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol](/img/structure/B231450.png)